molecular formula C25H24N4O6 B2749298 ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941938-87-0

ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2749298
CAS No.: 941938-87-0
M. Wt: 476.489
InChI Key: ZXFVABYYEGYBGM-UHFFFAOYSA-N
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Description

The compound “ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-5(4H)-yl group, which is a bicyclic system with nitrogen atoms at positions 1 and 5 . The compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with methoxy groups at positions 3 and 4 .

Scientific Research Applications

Synthesis and Spectroscopic Studies

The synthesis of complex organic compounds often involves multi-step reactions, providing insights into novel synthetic pathways and the structure-activity relationships of these compounds. For instance, the synthesis, spectroscopic, and theoretical studies of ethyl compounds related to the chemical structure have been explored. These studies involve characterizing compounds through elemental analyses, IR, Raman, NMR, and X-ray diffraction methods, providing a comprehensive understanding of the compound's structure and properties. Such research aids in the development of new synthetic methodologies and enhances our understanding of molecular behavior (İ. Koca et al., 2014).

Heterocyclic Chemistry

The synthesis of heterocyclic systems is a significant area of study due to their prevalence in pharmaceuticals and materials science. Research includes the preparation of pyrazolo[1,5-a]pyrazin derivatives and their application in creating new heterocyclic compounds. These studies are crucial for discovering new drugs and materials with unique properties (Lovro Selič et al., 1997).

Molecular Interactions and Supramolecular Structures

Understanding the molecular interactions and supramolecular structures of compounds is vital for the development of new materials and drugs. Studies on substituted 4-pyrazolylbenzoates, for example, shed light on the hydrogen-bonded supramolecular structures in various dimensions, which can inform the design of molecular assemblies with specific properties (J. Portilla et al., 2007).

Antimicrobial Agents

The search for new antimicrobial agents is a critical area of pharmaceutical research. Synthesis and characterization of quinazolines and related compounds as potential antimicrobial agents represent an essential step toward the development of new therapies for bacterial and fungal infections. Such research contributes to the ongoing effort to combat antibiotic resistance and develop more effective treatments (N. Desai et al., 2007).

Antioxidant Properties

Investigating the antioxidant properties of compounds is vital for identifying potential therapeutic agents for diseases caused by oxidative stress. Research on substituted aryl meroterpenoids from red seaweed, for instance, demonstrates the potential of natural products as sources of potent antioxidants, which could lead to the development of new antioxidant therapies (K. Chakraborty et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate' involves the condensation of 3-amino benzoic acid with ethyl chloroformate to form ethyl 3-carbomethoxybenzoate. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide to form the desired compound.", "Starting Materials": [ "3-amino benzoic acid", "ethyl chloroformate", "2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide" ], "Reaction": [ "Step 1: Condensation of 3-amino benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-carbomethoxybenzoate.", "Step 2: Reaction of ethyl 3-carbomethoxybenzoate with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound 'ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate'." ] }

CAS No.

941938-87-0

Molecular Formula

C25H24N4O6

Molecular Weight

476.489

IUPAC Name

ethyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H24N4O6/c1-4-35-25(32)17-6-5-7-18(12-17)26-23(30)15-28-10-11-29-20(24(28)31)14-19(27-29)16-8-9-21(33-2)22(13-16)34-3/h5-14H,4,15H2,1-3H3,(H,26,30)

InChI Key

ZXFVABYYEGYBGM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O

solubility

not available

Origin of Product

United States

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